
MERIOLIN 5
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Overview
Description
Meriolin 5: is a member of the meriolin family, which are semisynthetic compounds derived from meridianins and variolins. These compounds are known for their potent inhibitory activity against cyclin-dependent kinases (CDKs), making them promising candidates for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Meriolins are synthesized through a chemical structural hybridization of meridianins and variolins, which are extracted from marine invertebrates . The synthesis involves the formation of 3-(pyrimidin-4-yl)-7-azaindoles, which are then subjected to various chemical reactions to produce the final meriolin compounds .
Industrial Production Methods: : The industrial production of meriolin compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: : Meriolin 5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of meriolin compounds include organic solvents, catalysts, and specific reactants such as pyrimidine derivatives . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products: : The major products formed from these reactions are various meriolin derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: : In chemistry, meriolin compounds are used as tools to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation .
Biology: : In biological research, meriolin compounds are used to investigate the mechanisms of cell cycle control and apoptosis in various cell lines .
Medicine: : In medicine, meriolin compounds are being explored as potential anticancer agents due to their ability to inhibit cyclin-dependent kinases and induce apoptosis in cancer cells .
Industry: : In the pharmaceutical industry, meriolin compounds are being developed as therapeutic agents for the treatment of cancer and other diseases involving abnormal cell cycle regulation .
Mechanism of Action
Molecular Targets and Pathways: : Meriolin 5 exerts its effects by inhibiting cyclin-dependent kinases, particularly CDK2 and CDK9 . This inhibition prevents the phosphorylation of key proteins involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis .
Mechanism: : The compound binds to the ATP-binding pocket of the kinase, blocking its activity and preventing the phosphorylation of downstream targets such as the retinoblastoma protein and RNA polymerase II .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to meriolin 5 include other meriolin derivatives such as meriolin 16 and meriolin 36, as well as other CDK inhibitors like flavopiridol .
Uniqueness: : this compound is unique in its enhanced selectivity for cyclin-dependent kinases and its potent antiproliferative and proapoptotic properties . Compared to other CDK inhibitors, this compound displays better specificity and efficacy in inhibiting CDK2 and CDK9, making it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
1011711-76-4 |
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Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
ZHMRPXZRUZLCNL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Canonical SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Synonyms |
MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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